molecular formula C16H14N4O3S B584439 Defluoro Flumazenil Isothiocyanate CAS No. 954107-48-3

Defluoro Flumazenil Isothiocyanate

Cat. No.: B584439
CAS No.: 954107-48-3
M. Wt: 342.373
InChI Key: HNQZCUNPKHMCQJ-UHFFFAOYSA-N
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Description

Defluoro Flumazenil Isothiocyanate is a derivative of Flumazenil, a well-known benzodiazepine antagonist. The compound is characterized by the presence of an isothiocyanate group, which imparts unique chemical properties. The molecular formula of this compound is C16H14N4O3S, and it has a molecular weight of 342.37 g/mol .

Biochemical Analysis

Biochemical Properties

Isothiocyanates, a group of compounds to which Defluoro Flumazenil Isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the highly reactive electrophilic −N=C=S functional group present in isothiocyanates .

Cellular Effects

Isothiocyanates are known to have indirect antioxidant and antitumor properties, regulating transcription factors, signaling pathways, cell cycle, and apoptosis . They also have chemoprotective effects against cancer in various animal models .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Flumazenil, a compound structurally related to this compound, has been shown to be safe in benzodiazepine-poisoned patients with appropriate indications .

Dosage Effects in Animal Models

Flumazenil has been shown to significantly decrease the need for intubation and subsequent ICU admission in benzodiazepine-poisoned patients .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Isothiocyanates are known to be stored in plants as precursor molecules, glucosinolates, which are processed by the tyrosinase enzyme upon plant tissue damage to release isothiocyanates .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Defluoro Flumazenil Isothiocyanate can be synthesized through various methods, primarily involving the introduction of the isothiocyanate group to the Flumazenil structure. One common method involves the reaction of Flumazenil with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically occurs under ambient conditions and yields the desired isothiocyanate derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Defluoro Flumazenil Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Defluoro Flumazenil Isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential therapeutic applications, particularly in the context of benzodiazepine overdose treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Defluoro Flumazenil Isothiocyanate exerts its effects primarily through the interaction with benzodiazepine receptors. The isothiocyanate group allows the compound to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is similar to that of Flumazenil, which acts as a competitive antagonist at the benzodiazepine binding site on the GABA/benzodiazepine receptor complex .

Comparison with Similar Compounds

Uniqueness: Defluoro Flumazenil Isothiocyanate is unique due to its combination of benzodiazepine antagonist properties and the reactive isothiocyanate group. This dual functionality allows it to be used in a variety of applications, from therapeutic interventions to biochemical research .

Properties

IUPAC Name

ethyl 8-isothiocyanato-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-3-23-16(22)14-13-7-19(2)15(21)11-6-10(18-9-24)4-5-12(11)20(13)8-17-14/h4-6,8H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQZCUNPKHMCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659485
Record name Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954107-48-3
Record name Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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